4-[(3-Methylphenyl)methoxy]benzenethiol
Description
4-[(3-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a 3-methylphenylmethoxy group at the para position of the aromatic ring. The thiol (-SH) functional group confers high nucleophilicity, making the compound reactive in disulfide bond formation, metal coordination, and organic synthesis. The 3-methylphenylmethoxy substituent introduces steric bulk and lipophilicity, which may enhance solubility in non-polar solvents and influence biological interactions. Potential applications span pharmaceuticals (e.g., as a ligand or prodrug component) and materials science (e.g., self-assembled monolayers on metal surfaces).
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11-3-2-4-12(9-11)10-15-13-5-7-14(16)8-6-13/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGPFZKSQCOJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
4-[(3-Methylphenyl)methoxy]benzenethiol vs. 2-(4-Methoxyphenyl)benzothiazole ()
- Core Structure : Benzenethiol vs. benzothiazole.
- Functional Groups : Thiol (-SH) vs. thiazole (S-N heterocycle).
- Substituents : 3-Methylphenylmethoxy vs. 4-methoxyphenyl.
- Key Differences :
- The thiol group in the target compound offers higher nucleophilicity but lower oxidative stability compared to the aromatic benzothiazole ring .
This compound vs. 4-(Benzyloxy)-3-phenethoxyphenol (C3) () Core Structure: Benzenethiol vs. phenol. Functional Groups: Thiol (-SH) vs. phenolic hydroxyl (-OH). Substituents: 3-Methylphenylmethoxy vs. benzyloxy and phenethoxy. Key Differences:
- Phenolic compounds exhibit higher acidity (pKa ~10) compared to thiols (pKa ~6–8), influencing their reactivity in deprotonation-driven reactions .
- The target compound’s single bulky substituent may improve lipid membrane permeability relative to C3’s dual ether groups.
This compound vs. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole ()
- Core Structure : Benzenethiol vs. benzothiazole.
- Substituents : 3-Methylphenylmethoxy vs. 4-hydroxy-3-methoxyphenyl.
- Key Differences :
- The hydroxy and methoxy groups in the benzothiazole derivative enable hydrogen bonding, facilitating helical crystal packing , whereas the target compound’s non-polar substituent may favor amorphous solid states.
Physical and Chemical Properties
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